4-(4-Chloro-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-(4-Chloro-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol is a derivative of the 1,2,4-triazole heterocycle, which is known for its significance in medicinal chemistry due to the diverse biological activities associated with its derivatives . The presence of a chlorophenyl group and a pyridinyl substituent suggests potential for varied chemical reactivity and biological activity.
Synthesis Analysis
The synthesis of related triazole derivatives often involves multi-step reaction sequences starting from various precursors such as pyridyl compounds, phenylisothiocyanate, and hydrazine hydrate . For instance, the synthesis of a basic triazole nucleus can be achieved through cyclization of potassium dithiocarbazinate with hydrazine hydrate . Subsequent condensation reactions with different aldehydes or halides can introduce various substituents, including the chlorophenyl group .
Molecular Structure Analysis
The molecular structure of triazole derivatives is often confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry, and in some cases, X-ray crystallography . The geometry of the ligands and their complexes can be significantly influenced by the substituents attached to the triazole ring . For example, the presence of a 4-substituted phenyl arm can affect the co-planarity of the organic framework, leading to π-π interactions that contribute to crystal cohesion .
Chemical Reactions Analysis
Triazole derivatives can participate in various chemical reactions, including oxidation and cyclization reactions. For example, a 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione has been used as an oxidizing agent for the conversion of pyrazolines to pyrazoles . Additionally, reactions with phenacyl bromides can yield thiazoles through a pyridyl shift .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their substituents. These properties can be studied using elemental analysis, chromatographic methods, and spectroscopic techniques . The introduction of different substituents can lead to compounds with varying antioxidant, antiradical, and potential pharmacological activities . For instance, the presence of a chlorophenyl moiety can affect the electronic properties of the compounds, which may influence their photophysical properties .
properties
IUPAC Name |
4-(4-chlorophenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4S/c14-10-1-3-11(4-2-10)18-12(16-17-13(18)19)9-5-7-15-8-6-9/h1-8H,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUGWBZKHWBZRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NNC2=S)C3=CC=NC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359565 |
Source
|
Record name | 4-(4-Chloro-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol | |
CAS RN |
74270-76-1 |
Source
|
Record name | 4-(4-Chloro-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.